Home > Products > Screening Compounds P90146 > Antibacterial agent 47
Antibacterial agent 47 -

Antibacterial agent 47

Catalog Number: EVT-14052798
CAS Number:
Molecular Formula: C14H15N6NaO7S
Molecular Weight: 434.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antibacterial Agent 47 is synthesized through a series of chemical reactions involving various precursors. It falls under the classification of synthetic antibacterial agents, specifically designed to target bacterial infections. Its classification may include derivatives of known antibacterial compounds, modified to enhance efficacy and reduce toxicity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Antibacterial Agent 47 involves several steps, typically starting from readily available chemical precursors. According to recent studies, methods such as microwave-assisted synthesis and one-pot reactions have been employed to streamline the process and improve yields. For instance, the synthesis may utilize a combination of azide and alkyne derivatives, facilitated by copper-catalyzed reactions to form triazole linkages.

Key Steps in Synthesis:

  1. Preparation of Precursors: Utilization of commercially available azides and alkynes.
  2. Reaction Conditions: Conducting reactions in solvents like dimethylformamide at elevated temperatures (e.g., 80 °C) to promote efficient coupling.
  3. Characterization: The resulting compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to confirm their structures .
Molecular Structure Analysis

Structure and Data

Antibacterial Agent 47 features a complex molecular structure that may include multiple functional groups contributing to its antibacterial activity. The precise molecular formula and structural representation can be determined through crystallographic studies, which provide insights into the three-dimensional arrangement of atoms within the compound.

Molecular Characteristics:

  • Molecular Formula: Determined through mass spectrometry.
  • Structural Features: Likely includes aromatic rings, heterocycles (such as triazoles), and functional groups that enhance solubility and interaction with bacterial targets.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of Antibacterial Agent 47 is crucial for its antibacterial action. It may undergo various reactions, including nucleophilic substitutions and cyclization processes that form key structural motifs essential for activity.

Notable Reactions:

  • Nucleophilic Substitution: Involves the substitution of hydrogen atoms with thiolate or amine groups to enhance reactivity.
  • Cyclization Reactions: These reactions lead to the formation of cyclic structures that are often more biologically active than their linear counterparts .
Mechanism of Action

Process and Data

The mechanism by which Antibacterial Agent 47 exerts its antibacterial effects typically involves interference with bacterial cell functions. This can include inhibition of protein synthesis, disruption of cell wall integrity, or interference with nucleic acid synthesis.

Mechanistic Insights:

  • Target Interaction: The compound may bind to specific bacterial ribosomal subunits or enzymes essential for cell wall synthesis.
  • Inhibition Profiles: Studies indicate that Antibacterial Agent 47 demonstrates activity against both gram-positive and gram-negative bacteria, with varying efficacy depending on the bacterial strain .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Understanding the physical and chemical properties of Antibacterial Agent 47 is essential for predicting its behavior in biological systems.

Key Properties:

  • Solubility: Typically assessed in various solvents to determine bioavailability.
  • Stability: Evaluated under different pH conditions and temperatures to ensure efficacy during storage and use.
  • Toxicity Profiles: In vitro studies are conducted to assess cytotoxicity against human cell lines, ensuring that the compound exhibits low toxicity while maintaining antibacterial efficacy .
Applications

Scientific Uses

Antibacterial Agent 47 holds significant promise for various scientific applications, particularly in the field of medicine. Its potential uses include:

Introduction to Antibacterial Agent 47 in Contemporary Research

Antibacterial Agent 47 represents a cutting-edge advancement in phage-derived antimicrobials, specifically engineered as a peptidoglycan hydrolase derived from bacteriophage lysins. This purified enzyme targets bacterial cell wall integrity through precise biochemical mechanisms, distinguishing it from broad-spectrum antibiotics. Its development responds directly to the global antimicrobial resistance (AMR) crisis, where conventional antibiotics increasingly fail against multidrug-resistant pathogens [1] [5]. As a targeted biological agent, it exemplifies the shift from whole-phage therapeutics toward molecular precision, leveraging billions of years of phage-bacteria coevolution to address modern therapeutic challenges.

Historical Context of Bacteriophage-Derived Antimicrobial Innovations

The conceptual foundation of Antibacterial Agent 47 originates in early 20th-century bacteriophage research. Key milestones include:

  • 1915–1917: Frederick Twort and Félix d’Hérelle independently discover bacteriophages, with d’Hérelle proposing their therapeutic use against bacterial infections [4].
  • 1920s–1940s: Initial clinical applications emerge (e.g., Bruynoghe and Maisin’s 1921 use of staphylococcal phages against skin infections), though inconsistent methodologies and the absence of controlled trials limit acceptance [4].
  • Antibiotic Era Shift: The 1940s introduction of penicillin marginalizes phage therapy in Western medicine, though research continues in Eastern Europe (e.g., Eliava Institute, Georgia) [4] [6].
  • Molecular Turn: Late 20th-century research shifts focus from whole phages to isolated lytic enzymes. The 2000s see purified endolysins like PlyG (targeting Bacillus anthracis) demonstrate proof-of-concept for enzyme-based antibacterials [1].

Antibacterial Agent 47 builds upon this legacy by optimizing a phage-derived hydrolase for enhanced stability and specificity. Unlike early crude phage filtrates, it is a defined molecular entity with a mechanistically predictable action: hydrolysis of peptidoglycan bonds in Gram-positive bacterial cell walls [1]. This evolution from whole viruses to refined enzymes addresses historical concerns about variability and safety while retaining the evolutionary precision of phage biology.

Table 1: Evolution of Phage-Derived Antimicrobials Leading to Agent 47

EraTherapeutic ApproachKey LimitationsAdvancements in Agent 47 Precursors
Pre-1940sCrude phage lysatesUnstandardized potency, contamination risksN/A
1940s–1990sPhage cocktails (Eastern bloc)Limited spectrum, poor characterizationLysin isolation techniques developed
2000–2010sPurified endolysins (e.g., PlyC)Gram-positive only, short half-lifeProtein engineering to enhance stability
2020sEngineered lysins (Agent 47)Biofilm penetration challengesDomain-optimized structure, enhanced solubility

Role of Antibacterial Agent 47 in Addressing Antimicrobial Resistance (AMR)

Antibacterial Agent 47 operates through a dual-mechanism strategy that circumvents traditional AMR pathways:1. Direct Lytic Activity:- Binds to conserved peptidoglycan motifs (e.g., lipid II) via its cell-binding domain (CBD) [1].- Catalyzes hydrolysis of glycosidic bonds (muramidase/glucosaminidase activity) or peptide cross-links (endopeptidase activity), inducing rapid osmolysis [1].- Demonstrates in vitro efficacy against MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae, with >3-log reduction in bacterial loads within 2 hours [1] [8].

  • Synergy with Conventional Antibiotics:
  • Disrupts biofilms and cell walls, enhancing penetration of coadministered antibiotics (e.g., β-lactams, glycopeptides) [3] [8].
  • Reduces effective antibiotic MICs by 4–16 fold in in vitro models of prosthetic joint infections [8].

AMR mitigation is further achieved through:

  • Narrow-Spectrum Activity: Minimizes collateral damage to commensal flora, reducing selective pressure for resistance [1].
  • Evolutionary Constraints: Bacterial resistance to peptidoglycan hydrolases is rare due to the essentiality of cell wall integrity and fitness costs of mutations [1] [5].

Table 2: AMR Mechanisms vs. Antibacterial Agent 47’s Countermeasures

AMR MechanismImpact on AntibioticsAgent 47’s Countermeasure
β-lactamase productionInactivates penicillins/cephalosporinsTargets cell wall independently of antibiotic pathways
Efflux pumpsReduces intracellular drug levelsActs extracellularly; unaffected by efflux
Target site modification (e.g., PBP2a in MRSA)Prevents drug bindingBinds to non-protein targets (peptidoglycan)
Biofilm formationCreates physical/diffusion barrierDegrades extracellular polymeric substances (EPS)

Research Gaps and Unanswered Questions in Phage-Based Therapeutic Development

Despite promising data, critical knowledge gaps impede the translation of Antibacterial Agent 47:

  • Delivery and Pharmacokinetics:
  • Poor systemic absorption necessitates localized delivery (e.g., inhalation for pneumonia, irrigation for wounds) [8].
  • Rapid renal clearance (<2-hour serum half-life) limits utility for bloodstream infections without nano-encapsulation or PEGylation [8].

  • Resistance Emergence Dynamics:

  • In vitro studies show rare resistance (<10⁻⁹ frequency) via altered cell wall teichoic acids or peptidoglycan cross-linking [1].
  • Unknown whether resistance mutations impair virulence (e.g., in vivo fitness costs in S. aureus) [3].

  • Biofilm Heterogeneity:

  • Variable efficacy in polymicrobial biofilms due to extracellular DNA shielding pathogens [3] [8].
  • Optimal dosing intervals for biofilm penetration remain unestablished [8].

  • Clinical Evidence Limitations:

  • Most data derive from case reports (e.g., compassionate use for prosthetic infections) lacking control groups [8].
  • No Phase III trials evaluating standalone efficacy against ESKAPE pathogens [3].

Future research priorities include:

  • Synthetic Biology: Engineering fusion proteins combining CBDs from broad-host phages with novel catalytic domains [1].
  • Formulation Science: Developing liposomal or biomaterial coatings for sustained release at infection sites [3].
  • Clinical Trial Design: Defining standardized endpoints for phage enzyme studies (e.g., microbial load reduction vs. clinical cure) [8].

Table 3: Critical Knowledge Gaps and Research Imperatives

Knowledge GapCurrent EvidenceResearch Imperative
Gram-negative penetrationLimited activity due to outer membraneEngineer fusion peptides disrupting LPS
ImmunogenicityLow in animal modelsHuman anti-drug antibody assays in trials
Combination therapy protocolsSynergy observed empiricallyDefine pharmacodynamic interactions with antibiotics
Resistance surveillanceRare in vitroGenomic monitoring in clinical isolates

Key Compounds in Modern Phage-Derived Therapeutics

Properties

Product Name

Antibacterial agent 47

IUPAC Name

sodium;[(2S,5R)-2-[5-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

Molecular Formula

C14H15N6NaO7S

Molecular Weight

434.36 g/mol

InChI

InChI=1S/C14H16N6O7S.Na/c21-14-19-5-8(20(14)27-28(22,23)24)1-2-10(19)13-17-16-12(26-13)9-6-18-3-4-25-7-11(18)15-9;/h6,8,10H,1-5,7H2,(H,22,23,24);/q;+1/p-1/t8-,10+;/m1./s1

InChI Key

WEKIJAXTHGCFEA-SCYNACPDSA-M

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CN5CCOCC5=N4.[Na+]

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CN5CCOCC5=N4.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.